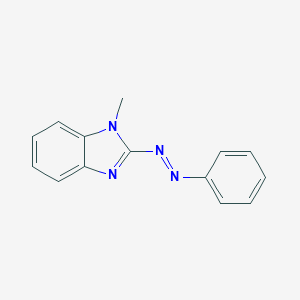![molecular formula C15H13N3O4 B376904 N-{4-[(E)-[(2-Hydroxy-3-nitrophenyl)methylidene]amino]phenyl}acetamide](/img/structure/B376904.png)
N-{4-[(E)-[(2-Hydroxy-3-nitrophenyl)methylidene]amino]phenyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[(E)-[(2-Hydroxy-3-nitrophenyl)methylidene]amino]phenyl}acetamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a nitrophenyl group, a hydroxy group, and an acetamide group, making it a versatile molecule for chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(E)-[(2-Hydroxy-3-nitrophenyl)methylidene]amino]phenyl}acetamide typically involves the condensation reaction between 4-aminophenylacetamide and 2-hydroxy-3-nitrobenzaldehyde. The reaction is carried out in a suitable solvent such as methanol or ethanol, under reflux conditions. The reaction mixture is stirred for several hours, and the product is obtained by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and crystallization are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
N-{4-[(E)-[(2-Hydroxy-3-nitrophenyl)methylidene]amino]phenyl}acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as sodium borohydride (NaBH~4~) and hydrogen gas (H~2~) in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br~2~) and sulfuric acid (H~2~SO~4~).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted aromatic compounds.
Aplicaciones Científicas De Investigación
N-{4-[(E)-[(2-Hydroxy-3-nitrophenyl)methylidene]amino]phenyl}acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-{4-[(E)-[(2-Hydroxy-3-nitrophenyl)methylidene]amino]phenyl}acetamide involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components. Additionally, the hydroxy group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-hydroxyphenyl)acetamide: Known for its analgesic and antipyretic properties.
N-(4-nitrophenyl)acetamide: Used in the synthesis of various organic compounds.
N-(2-hydroxy-3-nitrophenyl)acetamide: Similar structure but with different substitution patterns.
Uniqueness
N-{4-[(E)-[(2-Hydroxy-3-nitrophenyl)methylidene]amino]phenyl}acetamide is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. This makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C15H13N3O4 |
|---|---|
Peso molecular |
299.28g/mol |
Nombre IUPAC |
N-[4-[(2-hydroxy-3-nitrophenyl)methylideneamino]phenyl]acetamide |
InChI |
InChI=1S/C15H13N3O4/c1-10(19)17-13-7-5-12(6-8-13)16-9-11-3-2-4-14(15(11)20)18(21)22/h2-9,20H,1H3,(H,17,19) |
Clave InChI |
PGCIBXPDZXVJLK-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)N=CC2=C(C(=CC=C2)[N+](=O)[O-])O |
SMILES canónico |
CC(=O)NC1=CC=C(C=C1)N=CC2=C(C(=CC=C2)[N+](=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,2-Bis[1-(1-naphthyl)ethylidene]hydrazine](/img/structure/B376821.png)
![5-[(4-Hydroxy-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B376822.png)
![5-[(2,4-Dimethoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B376823.png)
![1,3-Dimethyl-2,4,5,6(1H,3H)-pyrimidinetetrone 5-[(4-nitrophenyl)hydrazone]](/img/structure/B376825.png)
![(4Z)-5-oxo-4-[(phenylamino)methylidene]-1-(4-sulfophenyl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid](/img/structure/B376827.png)
![5-Methoxy-2-methylnaphtho[1,2-d][1,3]thiazole](/img/structure/B376828.png)
![2-Methylsulfanyl-naphtho[1,2-d]oxazole](/img/structure/B376830.png)
![3-[Hydroxy-(3-nitro-phenyl)-methyl]-2,2,6,6-tetramethyl-piperidin-4-one](/img/structure/B376834.png)
![4,4'-bis[1-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-ium-1-ylidene)cyclohexa-2,5-dien-4-ylidene]](/img/structure/B376837.png)
![Methyl 2-[(4-chlorobenzoyl)hydrazono]-5,5-dimethyl-4-oxohexanoate](/img/structure/B376838.png)

![N-{1-[(1-benzyl-1H-benzimidazol-2-yl)diazenyl]-2-naphthyl}-N-phenylamine](/img/structure/B376844.png)


